molecular formula C16H16N4O2 B032797 Acetamide, N,N'-(azodi-4,1-phenylene)bis- CAS No. 15446-39-6

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No.: B032797
CAS No.: 15446-39-6
M. Wt: 296.32 g/mol
InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(azodi-4,1-phenylene)bis- is a chemical compound with the molecular formula C16H16N4O2. It is also known as 4’,4’‘’-Azobisacetanilide. This compound is characterized by the presence of an azo group (-N=N-) linking two acetamide groups through a phenylene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(azodi-4,1-phenylene)bis- typically involves the reaction of acetanilide with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of acetanilide. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of Acetamide, N,N’-(azodi-4,1-phenylene)bis- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(azodi-4,1-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of acetamide.

    Reduction: Amino derivatives of acetamide.

    Substitution: Halogenated or nitrated acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-(azodi-4,1-phenylene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(azodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenylene ring provides structural stability and facilitates interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-iodo-]
  • Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-chloro-]
  • Acetamide, N,N’-(azodi-4,1-phenylene)bis[2-bromo-]

Uniqueness

Acetamide, N,N’-(azodi-4,1-phenylene)bis- is unique due to its specific azo linkage and the presence of acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to its halogenated analogs, it exhibits different redox properties and interaction profiles with biological targets .

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFZFBSUNFGETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065890
Record name Acetamide, N,N'-(azodi-4,1-phenylene)bis-
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-39-6
Record name N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide]
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Record name Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis-
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Record name p,p'-Azodiacetanilide
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Record name Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis-
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Record name Acetamide, N,N'-(azodi-4,1-phenylene)bis-
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Record name N,N'-(azodi-4,1-phenylene)bisacetamide
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Synthesis routes and methods

Procedure details

69 parts of 82% pure 4-aminoacetanilide, 80 parts of sodium perborate and 20 parts of boric acid in 1,000 parts by volume of glacial acetic acid are stirred at room temperature. After 5 minutes, a violet solution is produced, which is heated to 60°. At this temperature, an exothermic reaction takes place, and the temperature rises, without heating, to 70°. A beige precipitate separates out. The suspension thus obtained is stirred for a further 6 hours at 60° and is then cooled to 20° and filtered. The filter residue is washed with water until neutral and is dried in vacuo at 60°. The product is a beige powder which melts between 286° and 290°, with decomposition. The yield is 39.4 parts (70% of theory).
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